2-[(2,4-dimethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes both aromatic and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with phenylindene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties.
Uniqueness
2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of aromatic and indene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyanilino)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H19NO4/c1-27-16-12-13-19(20(14-16)28-2)24-23(15-8-4-3-5-9-15)21(25)17-10-6-7-11-18(17)22(23)26/h3-14,24H,1-2H3 |
InChI Key |
DBBKHLDCAMQZCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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